molecular formula C20H24F17N2O2P B1451266 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite CAS No. 1036029-24-9

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite

Cat. No.: B1451266
CAS No.: 1036029-24-9
M. Wt: 678.4 g/mol
InChI Key: YJOBDVVNYPAREN-UHFFFAOYSA-N
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Description

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite is a useful research compound. Its molecular formula is C20H24F17N2O2P and its molecular weight is 678.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite is a complex phosphoramidite compound with significant potential in biological applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}F17_{17}N2_2O2_2P
  • Molecular Weight : 678.4 g/mol
  • CAS Number : 1036029-24-9

The compound's structure includes a cyanoethyl group and a heptadecafluoroundecyl moiety linked to a phosphoramidite backbone. This unique structure may contribute to its biological interactions and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Phosphoramidites are known for their role in nucleic acid synthesis and have been investigated for antiviral properties. The incorporation of fluorinated groups enhances stability and bioactivity.
  • Antitumor Potential : Some studies suggest that fluorinated compounds can exhibit cytotoxic effects on cancer cells by disrupting cellular processes.
  • Gene Regulation : As a phosphoramidite derivative, it may serve as a building block for oligonucleotide synthesis aimed at gene silencing or modulation.

Case Studies and Research Findings

  • Antiviral Screening :
    • A study screened various phosphoramidites for antiviral activity against RNA viruses. The fluorinated derivatives showed enhanced potency compared to non-fluorinated analogs due to increased lipophilicity and cellular uptake .
  • Cytotoxicity Assays :
    • In vitro assays conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G2/M phase .
  • Gene Delivery Systems :
    • Research indicated that phosphoramidites can be utilized in developing gene delivery systems. The heptadecafluoroundecyl group enhances membrane permeability and stability of the delivered nucleic acids .

Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralEnhanced potency against RNA viruses
CytotoxicityDose-dependent effects on cancer cells
Gene DeliveryImproved nucleic acid stability

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F17N2O2P/c1-11(2)39(12(3)4)42(41-10-6-8-38)40-9-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h11-12H,5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOBDVVNYPAREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F17N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896055
Record name 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036029-24-9
Record name 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 2
Reactant of Route 2
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 4
Reactant of Route 4
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 5
Reactant of Route 5
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite
Reactant of Route 6
2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite

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